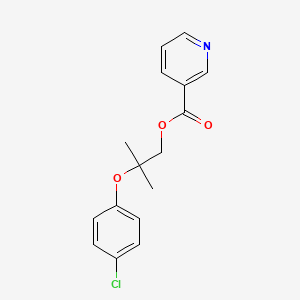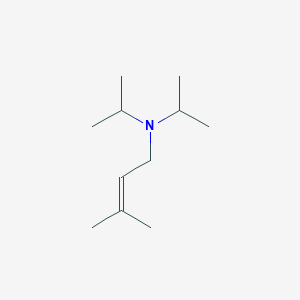
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine is an organic compound classified as a tertiary amine It features a but-2-en-1-amine backbone with two isopropyl groups and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 3-methylbut-2-en-1-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield amides or nitriles.
Reduction: Reduction typically produces primary or secondary amines.
Substitution: Substitution reactions can result in the formation of various N-substituted derivatives.
科学的研究の応用
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can influence various biochemical pathways and physiological processes.
類似化合物との比較
Similar Compounds
Isopropylamine: A simpler amine with similar alkyl groups but lacking the but-2-en-1-amine backbone.
Diisopropylamine: Another tertiary amine with two isopropyl groups but different structural features.
Triisopropylamine: A more sterically hindered amine with three isopropyl groups.
Uniqueness
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine is unique due to its specific combination of a but-2-en-1-amine backbone with two isopropyl groups and a methyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
40267-46-7 |
|---|---|
分子式 |
C11H23N |
分子量 |
169.31 g/mol |
IUPAC名 |
3-methyl-N,N-di(propan-2-yl)but-2-en-1-amine |
InChI |
InChI=1S/C11H23N/c1-9(2)7-8-12(10(3)4)11(5)6/h7,10-11H,8H2,1-6H3 |
InChIキー |
OFFPOTBIIBITPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC=C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

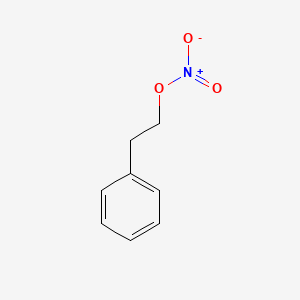
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
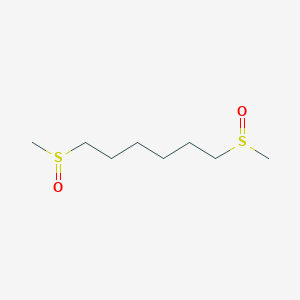
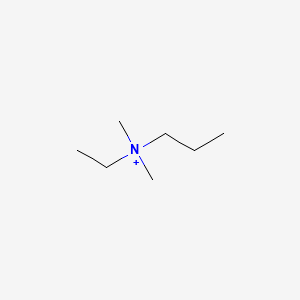
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)



